molecular formula C22H24N2O3 B1174196 JWGQNJUNBCBJCO-UEMVXNNUSA-N

JWGQNJUNBCBJCO-UEMVXNNUSA-N

Cat. No.: B1174196
M. Wt: 364.445
InChI Key: JWGQNJUNBCBJCO-UEMVXNNUSA-N
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Description

The compound identified by the InChIKey JWGQNJUNBCBJCO-UEMVXNNUSA-N is a chlorinated dibenzodioxin derivative, as inferred from nomenclature conventions and structural analogs discussed in authoritative toxicology literature . Chlorinated dibenzodioxins are persistent environmental pollutants characterized by two benzene rings connected by two oxygen atoms, with varying degrees of chlorine substitution.

Key physicochemical properties of such compounds typically include:

  • Molecular weight: 320–460 g/mol (depending on chlorine substitution).
  • Melting point: 200–350°C (increases with chlorination degree).
  • LogP (octanol-water partition coefficient): 6–8 (high lipophilicity).
  • Half-life in soil: 10–15 years.

These properties are critical for understanding environmental persistence and bioaccumulation, as highlighted in regulatory databases like the Global Substance Registration System (GSRS), which provides standardized identifiers (UNIIs) and regulatory-grade descriptions for health-relevant substances .

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.445

InChI

InChI=1S/C22H24N2O3/c1-24-9-8-21-17-13-4-5-15(25-2)18(17)27-19(21)22(26-3)7-6-20(21,16(24)10-13)11-14(22)12-23/h4-7,14,16,19H,8-11H2,1-3H3/t14-,16-,19-,20-,21+,22?/m1/s1

InChI Key

JWGQNJUNBCBJCO-UEMVXNNUSA-N

SMILES

CN1CCC23C4C5(C=CC2(C1CC6=C3C(=C(C=C6)OC)O4)CC5C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Chlorinated dibenzodioxins and dibenzofurans (PCDD/Fs) share structural similarities but differ in oxygen atom placement and chlorine substitution patterns. Below is a comparative analysis of JWGQNJUNBCBJCO-UEMVXNNUSA-N with three well-characterized analogs:

Property This compound 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) Octachlorodibenzo-p-dioxin (OCDD) 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)
Chlorine Substitution Not specified 2,3,7,8 positions All 8 positions 2,3,4,7,8 positions
Molecular Weight (g/mol) ~360 (estimated) 322 460 358
Toxicity Equivalence Factor (TEF) Unknown 1.0 (reference compound) 0.0001–0.0003 0.5
Environmental Half-life Not available 9–15 years >15 years 8–12 years
Primary Sources Industrial byproducts Waste incineration, herbicide production Chlorine bleaching, thermal processes Combustion of PCBs

Sources: Toxicological profiles from chlorinated dioxin studies , WHO TEF guidelines, and GSRS .

Spectral and Analytical Data

Comparative spectral data for structural elucidation (e.g., 13C-NMR, IR, and mass spectrometry) are essential for differentiating chlorinated dioxins. For example:

  • 13C-NMR shifts : Chlorine substitution at specific positions (e.g., 2,3,7,8 in TCDD) generates distinct signals between 120–140 ppm .
  • Mass fragmentation patterns : PeCDF exhibits a base peak at m/z 358 (M+), while OCDD shows a molecular ion cluster at m/z 460–464 due to isotopic chlorine patterns .

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